molecular formula C8H6ClF3O B1304640 4-(Trifluoromethoxy)benzyl Chloride CAS No. 65796-00-1

4-(Trifluoromethoxy)benzyl Chloride

Cat. No.: B1304640
CAS No.: 65796-00-1
M. Wt: 210.58 g/mol
InChI Key: LBMKFQMJURUPKC-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzyl Chloride: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzyl chloride moiety. This compound is of significant interest in organic synthesis due to its unique chemical properties, which include high reactivity and the ability to introduce the trifluoromethoxy group into various molecular frameworks. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the molecules it is attached to.

Scientific Research Applications

Chemistry: 4-(Trifluoromethoxy)benzyl Chloride is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its ability to introduce the trifluoromethoxy group into molecules makes it valuable for modifying the physicochemical properties of target compounds.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize bioactive molecules that may exhibit enhanced metabolic stability, improved bioavailability, and increased potency. The trifluoromethoxy group is known to influence the pharmacokinetic and pharmacodynamic properties of drugs.

Industry: In the agrochemical industry, this compound is used to develop herbicides, insecticides, and fungicides. Its unique chemical properties help in designing compounds with improved efficacy and environmental stability.

Safety and Hazards

4-(Trifluoromethoxy)benzyl Chloride causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, not get in eyes, on skin, or on clothing, and use only under a chemical fume hood .

Mechanism of Action

Target of Action

It is known to be used as a reagent in the suzuki–miyaura coupling reaction , suggesting that its targets could be various organoboron compounds used in this process.

Mode of Action

4-(Trifluoromethoxy)benzyl Chloride is likely to interact with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . In this reaction, this compound would be used to introduce the 4-(trifluoromethoxy)benzyl group to the organoboron compound, forming a new carbon-carbon bond .

Biochemical Pathways

Given its use in the suzuki–miyaura coupling reaction , it can be inferred that it plays a role in the synthesis of complex organic compounds. The downstream effects of this would depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of this compound’s action would be the formation of new organic compounds via the Suzuki–Miyaura coupling reaction . The specific effects would depend on the compounds being synthesized.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)benzyl Chloride typically involves the reaction of 4-(Trifluoromethoxy)benzyl alcohol with thionyl chloride or phosphorus trichloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The general reaction scheme is as follows:

4-(Trifluoromethoxy)benzyl alcohol+Thionyl chloride4-(Trifluoromethoxy)benzyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-(Trifluoromethoxy)benzyl alcohol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-(Trifluoromethoxy)benzyl alcohol+Thionyl chloride→4-(Trifluoromethoxy)benzyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)benzyl Chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions to form the corresponding methoxy derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Products include 4-(Trifluoromethoxy)benzyl amine, 4-(Trifluoromethoxy)benzyl alcohol, and 4-(Trifluoromethoxy)benzyl thiol.

    Oxidation: Products include 4-(Trifluoromethoxy)benzaldehyde and 4-(Trifluoromethoxy)benzoic acid.

    Reduction: Products include 4-(Methoxy)benzyl chloride.

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzyl Chloride: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group. It exhibits different reactivity and physicochemical properties.

    4-(Methoxy)benzyl Chloride: Contains a methoxy group instead of a trifluoromethoxy group. It is less electron-withdrawing and exhibits different reactivity patterns.

    4-(Chloromethoxy)benzyl Chloride: Contains a chloromethoxy group, which also influences the reactivity and stability of the compound differently.

Uniqueness: 4-(Trifluoromethoxy)benzyl Chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable reagent in organic synthesis for introducing the trifluoromethoxy group into various molecular frameworks, thereby modifying their properties in a predictable manner.

Properties

IUPAC Name

1-(chloromethyl)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMKFQMJURUPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380439
Record name 4-(Trifluoromethoxy)benzyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65796-00-1
Record name 4-(Trifluoromethoxy)benzyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)benzyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of trioxane (355 mg), zinc chloride (340 mg) and trifluoromethoxybenzene (600 mg) is heated at 73° C. while hydrogen chloride gas is bubbled through the reaction mixture. The reaction is cooled to room temperature and diluted with ether. The organic phase is washed with saturated sodium carbonate solution and water. Removal of the solvents gives the product as a colorless liquid (1.42 g).
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355 mg
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600 mg
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340 mg
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Synthesis routes and methods II

Procedure details

200 g of trifluoromethoxybenzene and 48 g of paraformaldehyde were dissolved in 500 ml of methanol, and dry hydrogen chloride gas was introduced at 60° C. for 7 hours. The waste gases were, via a reflux condenser, passed into aqueous ammonia. The reaction mixture was then poured onto 1,000 g of ice and extracted twice with in each case 300 ml of methyl tert-butyl ether. The combined extracts were washed with 100 ml of water and then with 100 ml of sodium bicarbonate solution and subsequently concentrated. The residue was distilled at 18 hPa in a spinning band column. This gave 158.8 g of 4-chloromethyl-1-trifluoromethoxybenzene as a colorless liquid (65% of theory) of b.p. 71-74° C.
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200 g
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48 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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